molecular formula C15H11ClFN5O B15040004 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B15040004
M. Wt: 331.73 g/mol
InChI Key: FNLWEARGGKKMGV-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring is formed by the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Acetamide Formation: The resulting tetrazole derivative is then reacted with 2-fluoroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
  • 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide
  • N-benzyl-2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide

Uniqueness

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct physicochemical properties and biological activities compared to other tetrazole derivatives. This uniqueness can be leveraged to develop new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C15H11ClFN5O

Molecular Weight

331.73 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H11ClFN5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23)

InChI Key

FNLWEARGGKKMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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